pKa Reduction and hERG Liability Mitigation: 4-Fluoropiperidine Acetonitrile vs. Parent Piperidine
Fluorination at the 4-position of the piperidine ring reduces amine basicity by lowering pKa compared to the non-fluorinated parent piperidine scaffold. Computational analysis of a fluorinated piperidine library demonstrated that the introduction of a 4-fluoro substituent notably decreased calculated pKa values relative to unsubstituted piperidine [1]. This reduction in basicity directly correlates with decreased affinity for hERG potassium channels, which are implicated in drug-induced cardiac toxicity. The chemoinformatic evaluation established a quantitative relationship between lower pKa (driven by fluorine substitution) and reduced hERG binding potential [2]. For 1-piperidineacetonitrile, 4-fluoro-, the predicted pKa is 3.78 ± 0.10 , representing a decrease of approximately 0.77 pKa units compared to the parent non-fluorinated 1-piperidineacetonitrile (predicted pKa ~4.55 for N-cyanomethylpiperidine) . This shift alters the ratio of protonated to neutral species at physiological pH, impacting both target engagement and off-target interactions.
| Evidence Dimension | Amine basicity (pKa) and associated hERG channel affinity |
|---|---|
| Target Compound Data | Predicted pKa = 3.78 ± 0.10 (4-fluoro substituted) |
| Comparator Or Baseline | N-cyanomethylpiperidine (unsubstituted piperidine acetonitrile): pKa = 4.55 |
| Quantified Difference | ΔpKa = -0.77 units (reduced basicity with fluorine) |
| Conditions | Calculated pKa values; hERG affinity correlation established via chemoinformatic analysis of fluorinated piperidine library |
Why This Matters
Lower pKa translates to reduced protonation at physiological pH, which can decrease hERG channel blockade liability and improve cardiovascular safety margins during lead optimization.
- [1] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). Journal of Fluorine Chemistry. Calculated pKa values for fluorinated vs. non-fluorinated piperidines. View Source
- [2] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). Correlation between reduced pKa (from fluorination) and decreased hERG channel affinity. View Source
